3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
Description
Properties
IUPAC Name |
[3-[(3-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-18(2)23(20,21)22-14-8-3-5-11(9-14)15(19)17-13-7-4-6-12(16)10-13/h3-10H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIKECNTZCSBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 3-chloroaniline with a carbonyl-containing reagent to form the 3-chloroanilino carbonyl intermediate. This intermediate is then reacted with phenyl-N,N-dimethylsulfamate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The chloroanilino group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a synthetic organic compound with a sulfamate group, a phenyl ring, and a chloroanilino moiety. It has a molecular formula of C15H15ClN2O4S and a molecular weight of 354.81 g/mol. Due to the presence of the chloroanilino group, this compound has potential applications in medicinal chemistry and organic synthesis because it can enhance biological activity and reactivity in various applications.
Potential Applications
- Medicinal Chemistry The presence of the chloroanilino group can enhance biological activity and reactivity, making it useful in medicinal chemistry. Research indicates that 4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate may exhibit significant biological activities, including potential therapeutic effects against inflammation and cancer. Studies have shown that it may bind to specific enzymes and receptors, altering their activity. Further research is necessary to elucidate the precise molecular interactions and pathways involved.
- Organic Synthesis This compound is a versatile material used in scientific research. The chemical reactivity of 4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate can be attributed to its functional groups.
Mechanism of Action
The mechanism of action of 3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
2-[(3-Chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate (CAS 344264-04-6)
- Structure : Replaces the phenyl ring with a thienyl (sulfur-containing heterocycle).
- Molecular Formula : C₁₃H₁₃ClN₂O₄S₂ .
- Key Properties: Lipophilicity: XLogP3 = 2.9, indicating moderate hydrophobicity . Hydrogen Bonding: 1 donor and 6 acceptor sites, influencing solubility and target interactions.
- Functional Differences : The thienyl group may enhance metabolic stability compared to phenyl, but reduce aromatic π-π stacking interactions .
2-Chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS 338405-96-2)
2-[(2-Chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate (CAS 344263-67-8)
- Structure: 2-chloroanilino substituent instead of 3-chloro.
- Key Differences: The ortho-chloro position on the aniline ring may disrupt hydrogen bonding or sterically hinder interactions with enzymes or receptors . Electronic effects: The electron-withdrawing chlorine at the 2-position could reduce the basicity of the anilino NH, affecting reactivity .
Physicochemical Comparisons
- Key Insights :
- The phenyl-based compounds exhibit slightly higher lipophilicity, favoring passive diffusion across biological membranes.
- Thienyl analogs may offer improved solubility due to sulfur’s polarizability .
Biological Activity
3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by a chloroanilino group, a carbonyl moiety, and a dimethylsulfamate functional group, suggests diverse biological activities. This article explores the compound's biological activity, synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₅ClN₂O₄S
- Molecular Weight : 354.81 g/mol
- CAS Number : 338396-35-3
Synthesis and Preparation
The synthesis of this compound typically involves several steps:
- Formation of the Chloroanilino Carbonyl Intermediate :
- Reaction of 3-chloroaniline with a carbonyl-containing reagent.
- Coupling Reaction :
- The intermediate is reacted with phenyl-N,N-dimethylsulfamate under controlled conditions (solvents, catalysts, temperature) to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the chloroanilino group enhances its binding affinity to these targets, potentially modulating their activity and influencing various biochemical pathways.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, a study demonstrated that derivatives of sulfamate compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways could be a contributing factor.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, and how can purity be validated?
- Methodology :
- Synthesis : Acylation of 3-chloroaniline with a carbonyl chloride derivative followed by sulfamate esterification. Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to avoid side reactions like hydrolysis of the sulfamate group .
- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate intermediates. Final purity can be confirmed via HPLC with UV detection (λ = 254 nm) .
- Validation : Structural confirmation via H/C NMR (e.g., characteristic peaks for sulfamate at δ ~3.3 ppm for N,N-dimethyl groups) and mass spectrometry (ESI-MS for molecular ion verification) .
Q. Which analytical techniques are most reliable for confirming the crystal structure and functional groups of this compound?
- Methodology :
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles, particularly for the sulfamate and chloroanilino moieties. Space group symmetry (e.g., monoclinic P2/c) and thermal displacement parameters should be analyzed for structural integrity .
- Spectroscopy : FT-IR for functional group identification (e.g., C=O stretch at ~1680 cm, S=O vibrations at ~1350 cm) .
Advanced Research Questions
Q. How can computational methods be applied to predict the reactivity of the sulfamate group in aqueous environments?
- Methodology :
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model hydrolysis pathways in water. Solvent-accessible surface area (SASA) analysis can identify vulnerable sites .
- Density Functional Theory (DFT) : Calculate activation energies for sulfamate cleavage under acidic/basic conditions (e.g., B3LYP/6-31G* basis set). Compare with experimental kinetic data to validate models .
Q. What experimental designs are recommended to resolve contradictions in reported bioactivity data for sulfamate derivatives?
- Methodology :
- Dose-Response Studies : Use standardized cell lines (e.g., HEK293 or HeLa) with controlled ATP levels to minimize variability in enzyme inhibition assays .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare literature data on IC values, accounting for differences in assay protocols .
Q. How can environmental fate studies be structured to assess long-term ecological risks of this compound?
- Methodology :
- Microcosm Experiments : Simulate soil/water systems spiked with the compound (10–100 ppm). Monitor degradation via LC-MS/MS and quantify metabolites (e.g., chloroaniline derivatives) .
- QSAR Modeling : Use quantitative structure-activity relationship models to predict bioaccumulation potential (log P values) and toxicity to aquatic organisms (e.g., Daphnia magna) .
Q. What strategies improve the reproducibility of catalytic reactions involving the chloroanilino moiety?
- Methodology :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)) for cross-coupling reactions. Optimize ligand systems (e.g., XPhos) to enhance regioselectivity .
- In Situ Monitoring : Use ReactIR to track reaction intermediates and adjust conditions (e.g., temperature, solvent polarity) in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
